N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride
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Overview
Description
N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its intricate structure, which includes benzyl, methylamino, and dichlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride typically involves multiple steps. One common method includes the reaction of N-methylbenzylamine with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzyl and dichlorobenzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: Similar in structure but lacks the dichlorobenzamide group.
N,N-Bis(3-methylamino)propylamine: Contains similar amine groups but differs in overall structure.
N-Benzyl-N-methylethanolamine: Shares the benzyl and methylamino groups but has an ethanolamine backbone.
Uniqueness
N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride is unique due to its combination of benzyl, methylamino, and dichlorobenzamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2,5-dichlorobenzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29Cl2N3O.2ClH/c1-26(14-7-15-27(2)17-18-8-4-3-5-9-18)13-6-12-25-22(28)20-16-19(23)10-11-21(20)24;;/h3-5,8-11,16H,6-7,12-15,17H2,1-2H3,(H,25,28);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKUIDZECQVTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=C(C=CC(=C1)Cl)Cl)CCCN(C)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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